N-cyclooctyl-N'-(4-methylphenyl)urea
Description
N-Cyclooctyl-N'-(4-methylphenyl)urea is an unsymmetrical urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 4-methylphenyl group to the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
1-cyclooctyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-9-11-15(12-10-13)18-16(19)17-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOYDKRFXURGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(4-methylphenyl)urea typically involves the reaction of cyclooctylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclooctylamine+4-Methylphenyl Isocyanate→N-cyclooctyl-N’-(4-methylphenyl)urea
Industrial Production Methods: Industrial production of N-cyclooctyl-N’-(4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-cyclooctyl-N’-(4-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which N-cyclooctyl-N’-(4-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Ureas
Substituent Effects on Molecular Properties
The cyclooctyl group in N-cyclooctyl-N'-(4-methylphenyl)urea introduces significant steric bulk compared to smaller substituents (e.g., methyl, methoxy) or linear alkyl chains (e.g., dibutyl in N,N-dibutyl-N'-(4-methylphenyl)urea ). This bulk may influence solubility, crystallinity, and intermolecular interactions. For example:
- N,N'-Bis(4-methylphenyl)urea (symmetrical): Exhibits higher symmetry and lower steric hindrance, leading to stronger π-π stacking interactions .
- N-Cyclohexyl-N'-[2-(4-fluorophenyl)ethyl]urea : The cyclohexyl group provides moderate steric effects, while the fluorophenyl group enhances polarity .
Key Structural Analogues
Physicochemical Properties
Spectral Data
While direct data for this compound are unavailable, related compounds provide insights:
- N,N'-Bis[2-(4-methylphenyl)ethyl]urea : Shows ¹H NMR peaks at 2.31 ppm (CH₃) and 7.10–7.70 ppm (aromatic protons) .
- N-(4-Nitrophenyl)-N'-phenylurea : Exhibits a molecular weight of 257.24 and distinct IR absorption for nitro and urea groups .
Solubility and Stability
The cyclooctyl group likely reduces water solubility compared to polar substituents (e.g., hydroxyl in RPR 116258 ). Ionic liquids (ILs) could enhance solubility, as demonstrated in other urea syntheses .
Enzyme Inhibition and Anticancer Potential
Unsymmetrical ureas like N-mesityl-N'-(4-methylphenyl)urea show promise as enzyme inhibitors and anticancer agents . The cyclooctyl group may enhance target binding through hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
